

Application Notes and Protocols for Dyeing Cotton with Reactive Red 218

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive red 218*

Cat. No.: *B1167056*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of cotton substrates with C.I. **Reactive Red 218**, a monoazo vinyl sulphone reactive dye. The information is intended to guide researchers in achieving reproducible and high-quality dyeings for various applications, including textile research, material science, and the development of drug delivery systems where dyed cellulosic materials may be utilized.

Data Presentation

The successful dyeing of cotton with **Reactive Red 218** is dependent on several key parameters. The following table summarizes the typical ranges for these parameters in an exhaust dyeing process and their expected impact on the dyeing performance.

Parameter	Typical Range	Effect on Dyeing Performance
Dye Concentration (% o.w.f.)	1.0 - 4.0	Increasing concentration generally leads to a higher color strength (K/S value) and deeper shades.
Glauber's Salt (g/L)	40 - 80	Acts as an electrolyte to promote dye exhaustion from the dyebath onto the cotton fiber. Higher concentrations improve exhaustion, especially for deeper shades.
Soda Ash (g/L)	10 - 20	Provides the necessary alkaline pH for the fixation reaction between the dye and the cotton fiber. The optimal concentration is crucial for achieving high fixation.
Dyeing Temperature (°C)	60 - 80	Influences both the rate of dye exhaustion and fixation. An optimal temperature is required to balance these two processes and minimize dye hydrolysis.
Dyeing Time (minutes)	60 - 90	Sufficient time is required for both the exhaustion and fixation stages to ensure even and complete dyeing.
Liquor Ratio	1:10 - 1:20	Affects the concentration of dye, salt, and alkali in the dyebath and can influence the levelness of the dyeing.

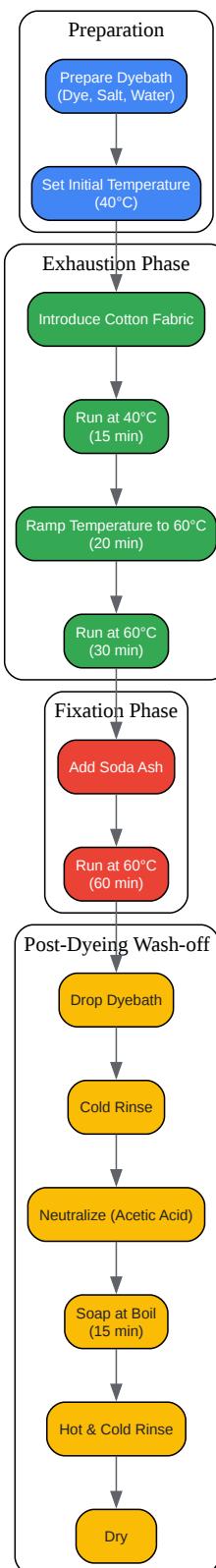
Colorfastness Properties of Cotton Dyed with **Reactive Red 218**:

Fastness Test	Rating (ISO Standards)
Light Fastness	4
Washing Fastness (Color Change)	4-5
Washing Fastness (Staining)	4-5
Water Fastness (Severe)	4-5
Perspiration Fastness (Alkaline & Acid)	4-5
Rubbing Fastness (Dry)	4-5
Rubbing Fastness (Wet)	3

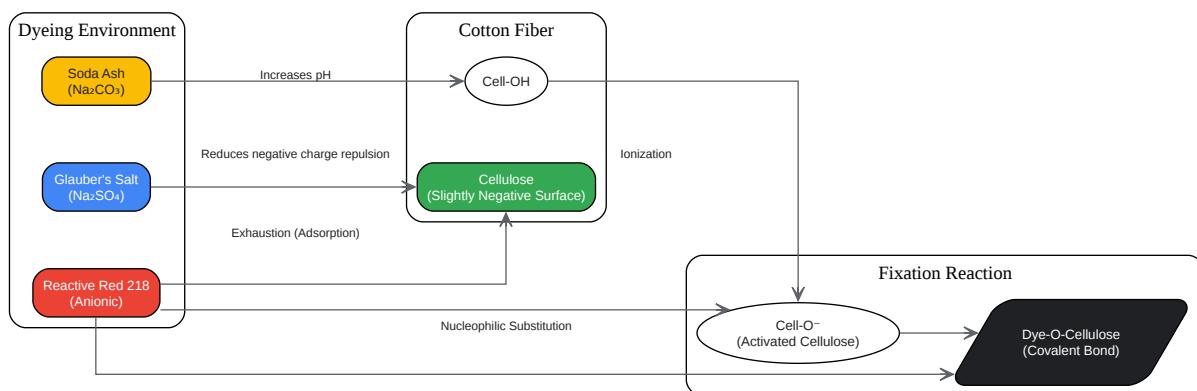
Experimental Protocols

This section details the exhaust dyeing protocol for cotton fabric with **Reactive Red 218**.

Materials:


- Scoured and bleached 100% cotton fabric
- C.I. **Reactive Red 218**
- Glauber's salt (anhydrous sodium sulfate)
- Soda ash (sodium carbonate)
- Acetic acid (for neutralization)
- Non-ionic soap
- Distilled or deionized water
- Laboratory-scale dyeing machine (e.g., a glycerin bath beaker dyer or similar)
- Spectrophotometer for color measurement (optional)

Protocol:


- Preparation of the Dyebath:
 - Set the liquor ratio (e.g., 1:15). For a 10 g cotton sample, this would require 150 mL of water.
 - Calculate the required amount of **Reactive Red 218** based on the desired depth of shade (e.g., for a 2% on weight of fabric (o.w.f.) dyeing, use 0.2 g of dye for a 10 g fabric sample).
 - Dissolve the dye thoroughly in a small amount of warm distilled water before adding it to the main dyebath.
 - Add the required amount of Glauber's salt to the dyebath (e.g., 60 g/L, which would be 9 g for a 150 mL dyebath). Stir until dissolved.
 - Adjust the temperature of the dyebath to the initial dyeing temperature, typically 40°C.
- Exhaustion Phase:
 - Introduce the pre-wetted cotton fabric into the dyebath.
 - Start the dyeing machine and allow the dyeing to proceed at 40°C for 15 minutes to ensure even dye uptake.
 - Gradually raise the temperature of the dyebath to the optimal dyeing temperature of 60°C over 20 minutes (a ramp rate of 1°C/minute).
 - Continue the dyeing at 60°C for an additional 30 minutes to allow for maximum exhaustion of the dye onto the fabric.
- Fixation Phase:
 - After the exhaustion phase, add the required amount of pre-dissolved soda ash to the dyebath (e.g., 20 g/L, which would be 3 g for a 150 mL dyebath).

- Continue the dyeing process at 60°C for a further 60 minutes. This alkaline condition facilitates the covalent bonding of the reactive dye to the cellulose fibers of the cotton.
- Post-Dyeing Treatment (Wash-off):
 - After the fixation period, drop the dyebath.
 - Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye.
 - Neutralize the fabric by rinsing with a dilute solution of acetic acid (0.5 - 1.0 g/L) at 40°C for 10 minutes.
 - Soap the fabric at the boil (95-100°C) for 15 minutes with a non-ionic soap solution (1-2 g/L) to remove any hydrolyzed and loosely bound dye. This step is crucial for achieving good wash fastness.
 - Rinse the fabric again with hot water, followed by a final cold water rinse.
 - Squeeze the excess water from the fabric and air dry.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for dyeing cotton with **Reactive Red 218**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of components in the reactive dyeing of cotton.

- To cite this document: BenchChem. [Application Notes and Protocols for Dyeing Cotton with Reactive Red 218]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1167056#protocol-for-dyeing-cotton-with-reactive-red-218\]](https://www.benchchem.com/product/b1167056#protocol-for-dyeing-cotton-with-reactive-red-218)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com